2,2'-[3-Chloro-2-(chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
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Overview
Description
2,2’-[3-Chloro-2-(chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a complex organic compound that features prominently in various chemical reactions and industrial applications. This compound is characterized by its unique structure, which includes a chloromethyl group and a dioxaborolane moiety, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[3-Chloro-2-(chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of 3-chloro-2-chloromethyl-1-propene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under controlled conditions. The reaction is usually carried out in the presence of a palladium catalyst to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,2’-[3-Chloro-2-(chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: It can also be involved in [2+2] photocycloaddition reactions, which are useful in the synthesis of complex organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various boronate esters, which are valuable intermediates in organic synthesis and polymer chemistry .
Scientific Research Applications
2,2’-[3-Chloro-2-(chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2’-[3-Chloro-2-(chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) involves its ability to act as a boron source in various chemical reactions. The dioxaborolane moiety facilitates the formation of boronate esters, which are key intermediates in many organic synthesis pathways. The chloromethyl group allows for further functionalization through nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-chloromethyl-1-propene: This compound shares a similar chloromethyl group but lacks the dioxaborolane moiety, making it less versatile in certain reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: While this compound contains the dioxaborolane moiety, it does not have the chloromethyl group, limiting its reactivity in nucleophilic substitution reactions.
Uniqueness
The uniqueness of 2,2’-[3-Chloro-2-(chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) lies in its dual functionality, combining the reactivity of both the chloromethyl group and the dioxaborolane moiety. This makes it a highly versatile reagent in organic synthesis, capable of participating in a wide range of chemical reactions .
Properties
CAS No. |
52221-79-1 |
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Molecular Formula |
C16H28B2Cl2O4 |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
2-[3-chloro-2-(chloromethyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H28B2Cl2O4/c1-13(2)14(3,4)22-17(21-13)12(11(9-19)10-20)18-23-15(5,6)16(7,8)24-18/h9-10H2,1-8H3 |
InChI Key |
HXBQOBSAKDEOMV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C(CCl)CCl)B2OC(C(O2)(C)C)(C)C |
Origin of Product |
United States |
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